molecular formula C11H11N3O2 B2407377 4-Hydroxy-2-methylquinoline-6-carbohydrazide CAS No. 500337-11-1

4-Hydroxy-2-methylquinoline-6-carbohydrazide

Cat. No. B2407377
CAS RN: 500337-11-1
M. Wt: 217.228
InChI Key: OLWZYMBTRAIDLF-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylquinoline-6-carbohydrazide is a compound that can be used as an intermediate in the synthesis of a wide range of medicinally important compounds . It has a molecular formula of C11H11N3O2 and a molecular weight of 217.228.


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate . The quinoline-6-carbohydrazide was then reacted with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H11N3O2.


Chemical Reactions Analysis

In the chemical reactions involving this compound, the quinoline-6-carbohydrazide was reacted with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide . The intramolecular cyclization of the latter in alkaline and acidic media gave quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yielded a quinolyl-substituted 1,3,4-oxadiazole .

Scientific Research Applications

Biological Assessment and Molecular Modeling

4-Hydroxy-2-methylquinoline-6-carbohydrazide derivatives have been synthesized and evaluated for their biological properties. They have been identified as inhibitors of cholinesterases and calcium channel antagonists. This has implications for their potential use in treating neurodegenerative diseases and other conditions involving cholinergic systems (Tomassoli et al., 2011).

Synthesis and Chemical Transformations

The compound has been synthesized for various studies. Its reactivity with other chemical agents like phenyl isothiocyanate and carbon disulfide has been explored to produce different derivatives. These derivatives have potential applications in the development of new chemical entities with varied biological activities (Aleksanyan & Hambardzumyan, 2019).

Anti-HIV Activity

Derivatives of this compound have been prepared and tested for their anti-HIV properties. Some compounds showed moderate inhibitory properties against the HIV-1 virus. This suggests potential use in developing new antiretroviral drugs (Hajimahdi et al., 2013).

Antimicrobial and Antioxidant Studies

Some derivatives of this compound have shown antimicrobial and antioxidant properties. These findings are significant for the development of new antimicrobial and antioxidant agents, particularly against specific bacterial strains and fungi (Ahmad et al., 2012).

Cytotoxicity and Drug Development

Studies on derivatives of this compound have shown cytotoxic effects against certain cancer cell lines. This indicates potential for the development of new anticancer drugs and therapies (Toan et al., 2020).

properties

IUPAC Name

2-methyl-4-oxo-1H-quinoline-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-4-10(15)8-5-7(11(16)14-12)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWZYMBTRAIDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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